molecular formula C24H20F2N2OS B2563079 N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-37-8

N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Katalognummer B2563079
CAS-Nummer: 851412-37-8
Molekulargewicht: 422.49
InChI-Schlüssel: ZSDHNMVQPKZADS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein plays a crucial role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Properties

The compound's analogs have been synthesized and evaluated for their analgesic properties, showing promising results comparable to reference drugs like flupirtine, ibuprofen, and diclofenac. One study highlighted the potent analgesic properties of certain (indol-3-yl)alkylamides, identifying 4-fluorobenzyl derivatives as lead compounds for further pharmacomodulation due to their significant anti-inflammatory activity (Fouchard et al., 2001).

Antiallergic Activity

Research has also focused on the development of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic agents. Among these, certain compounds significantly outperformed astemizole in potency and demonstrated promising in vivo antiallergic activity, including inhibition of late phase eosinophilia and microvascular permeability, suggesting potential for treating allergic conditions (Menciu et al., 1999).

Anticancer Activity

Several derivatives have been synthesized and evaluated for their in vitro antitumor activity. Some compounds exhibited excellent antitumor properties against various cancer cell lines, including lung, CNS, and breast cancer cells, showing activities almost equal to or higher than standard drugs like 5-fluorouracil, gefitinib, and erlotinib (El-Azab et al., 2017).

Anticonvulsant Effects

The synthesis and evaluation of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown outstanding anticonvulsant activities, rivalling phenytoin in effectiveness. These findings underscore the potential of structurally modified compounds for enhancing anticonvulsant efficacy (Kohn et al., 1993).

Antiviral Properties

Novel compounds synthesized for targeting hepatitis B virus (HBV) demonstrated significant in vitro inhibitory activity. The synthesis and structural analysis of one such compound showed potential as a new inhibitor of HBV, underlining the utility of these derivatives in developing antiviral therapeutics (Ivashchenko et al., 2019).

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2OS/c25-19-10-8-17(9-11-19)13-27-24(29)16-30-23-15-28(22-7-2-1-6-21(22)23)14-18-4-3-5-20(26)12-18/h1-12,15H,13-14,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDHNMVQPKZADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.